molecular formula C13H12ClNO2S B1367147 5-Chloro-2-phenylmethanesulfonylaniline

5-Chloro-2-phenylmethanesulfonylaniline

Cat. No.: B1367147
M. Wt: 281.76 g/mol
InChI Key: BLPARVXBUOHKLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-phenylmethanesulfonylaniline is a synthetic organic compound featuring both an aniline group and a phenylmethanesulfonyl moiety. This structure classifies it as a substituted benzenesulfonamide, a family of compounds known for their wide range of investigational applications in scientific research. Researchers value this specific molecular architecture for its potential as a key intermediate or building block in medicinal chemistry and drug discovery projects. The integration of the sulfonamide functional group is often explored for developing molecules that interact with enzymatic targets. In a research setting, this compound could be utilized in the synthesis of more complex molecules for screening as potential inhibitors or as a probe for studying biochemical pathways. Its mechanism of action is not defined and would be entirely dependent on the specific context of its application within a research program. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C13H12ClNO2S

Molecular Weight

281.76 g/mol

IUPAC Name

2-benzylsulfonyl-5-chloroaniline

InChI

InChI=1S/C13H12ClNO2S/c14-11-6-7-13(12(15)8-11)18(16,17)9-10-4-2-1-3-5-10/h1-8H,9,15H2

InChI Key

BLPARVXBUOHKLD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)C2=C(C=C(C=C2)Cl)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

5-Trifluoromethyl-2,4-disulfamylaniline
  • Structure : Contains two sulfamyl (-SO₂NH₂) groups at positions 2 and 4, along with a trifluoromethyl (-CF₃) group at position 3.
  • Key Differences: The trifluoromethyl group enhances metabolic stability compared to the chloro group.
  • Applications : Used in high-stability pharmaceuticals requiring resistance to enzymatic degradation.
5-Fluoro-2-methanesulfonyl-benzylamine Hydrochloride
  • Structure : Substitutes chlorine with fluorine and replaces the phenylmethanesulfonyl group with methanesulfonyl (-SO₂CH₃). The benzylamine (-CH₂NH₂) side chain is protonated as hydrochloride.
  • The hydrochloride salt improves aqueous solubility compared to the neutral aniline derivative .
N-(3-Aminopropyl)-5-chloro-2-naphthalenesulfonamide Hydrochloride
  • Structure: Features a naphthalene ring system and a 3-aminopropyl sulfonamide group.
  • Key Differences: The naphthalene core increases lipophilicity, favoring blood-brain barrier penetration. The aminopropyl group introduces a basic nitrogen, enabling salt formation and enhanced solubility in acidic environments .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility
5-Chloro-2-phenylmethanesulfonylaniline ~297.8 Not Reported Likely low in water (high logP)
5-Trifluoromethyl-2,4-disulfamylaniline ~315.3 247–248 Moderate in polar solvents
5-Fluoro-2-methanesulfonyl-benzylamine HCl ~273.7 Not Reported High in water (due to HCl salt)

Notes:

  • The phenylmethanesulfonyl group in the target compound contributes to higher molecular weight and lipophilicity compared to methanesulfonyl analogs.
  • Missing data (e.g., melting points) highlight gaps in publicly available literature.

Preparation Methods

Preparation of 5-Chloro-2-nitroaniline Intermediate

A critical intermediate in the synthesis is 5-chloro-2-nitroaniline, which can be prepared from m-dichlorobenzene by nitration and subsequent amination under high pressure with liquid ammonia:

  • Step 1: Nitration
    m-Dichlorobenzene is nitrated using a catalyst system comprising molecular sieves with Lewis acids (e.g., aluminum chloride, ferric chloride) in solvents such as dichloroethane or dichloromethane at 40–100 °C for 4–18 hours. This produces 2,4-dichloronitrobenzene with controlled regioselectivity.

  • Step 2: High-Pressure Amination
    The 2,4-dichloronitrobenzene is subjected to ammonolysis in an autoclave with liquid ammonia at 90–160 °C for 2–10 hours. This replaces one chloro substituent with an amino group, yielding 5-chloro-2-nitroaniline after filtration and crystallization steps.

  • Step 3: Reduction
    The nitro group is reduced to the aniline moiety using catalytic hydrogenation (e.g., Raney nickel catalyst with hydrazine hydrate) at 60–80 °C for several hours, resulting in 5-chloro-2-aminobenzene derivatives.

Step Reagents/Conditions Product Yield/Notes
1 m-Dichlorobenzene, Lewis acid catalyst, dichloroethane, 40–100 °C, 4–18 h 2,4-Dichloronitrobenzene High regioselectivity
2 2,4-Dichloronitrobenzene, liquid NH3, 90–160 °C, 2–10 h, autoclave 5-Chloro-2-nitroaniline Requires high pressure
3 Raney Ni, hydrazine hydrate, 60–80 °C, 4–7 h 5-Chloro-2-aminobenzene Efficient reduction

Data adapted from patent CN108329211A and CN103508904A.

Sulfonylation to Attach Phenylmethanesulfonyl Group

The key step to form 5-Chloro-2-phenylmethanesulfonylaniline involves sulfonylation of the aniline intermediate:

  • Reagents: Phenylmethanesulfonyl chloride or phenylmethanesulfonic acid derivatives.
  • Conditions: Typically carried out in an inert solvent (e.g., dichloromethane, chloroform) at low to moderate temperatures (0–25 °C) with a base (e.g., triethylamine, pyridine) to neutralize the released HCl.
  • Mechanism: The nucleophilic amino group attacks the sulfonyl chloride, forming the sulfonamide bond selectively.
Parameter Typical Value/Range
Solvent Dichloromethane, chloroform
Temperature 0–25 °C
Base Triethylamine, pyridine
Reaction Time 1–4 hours
Yield Generally high (>80%)

This step requires careful control to avoid overreaction or sulfonation at undesired positions.

Alternative Synthetic Routes

Though direct sulfonylation is common, other methods reported for related compounds include:

  • Methylation and Aminolysis:
    Starting from 5-chlorosalicylic acid, methylation to methyl 5-chloro-2-methoxybenzoate followed by aminolysis with phenethylamine, chlorosulfonation, and further aminolysis to yield benzene sulfonamide derivatives. While this method is more complex, it provides a route to structurally related sulfonylanilines with different substituents on the aromatic ring.

  • Hydrogenolysis of Azo Compounds:
    In some methods, azo compounds derived from chloro-substituted anilines are reduced under hydrogenolysis conditions (Raney-Ni catalyst, hydrazine hydrate) to yield substituted phenylenediamines, which can be further functionalized.

Detailed Reaction Conditions and Optimization

Step Conditions Notes
Nitration 40–100 °C, 4–18 h, Lewis acid catalyst Control of temperature and catalyst critical for regioselectivity
Amination (Autoclave) 90–160 °C, 2–10 h, liquid ammonia, high pressure Ensures substitution of chloro by amino group
Reduction 60–80 °C, 4–7 h, Raney Ni, hydrazine hydrate Efficient hydrogenolysis without over-reduction
Sulfonylation 0–25 °C, 1–4 h, phenylmethanesulfonyl chloride, base Base neutralizes HCl, prevents side reactions

Purification and Characterization

  • Purification:
    After each step, purification is typically achieved by filtration, crystallization, and solvent removal under reduced pressure. Heat filtration is used to remove catalysts post-reduction.

  • Characterization:
    The final product and intermediates are characterized by standard spectroscopic methods such as IR, NMR, and mass spectrometry to confirm functional groups and purity.

Summary Table of Preparation Methods

Preparation Stage Method/Reaction Type Key Reagents/Conditions Outcome/Product
Aromatic Nitration Electrophilic aromatic substitution m-Dichlorobenzene, Lewis acid catalyst, 40–100 °C 2,4-Dichloronitrobenzene
Aromatic Amination High-pressure ammonolysis Liquid ammonia, 90–160 °C, autoclave 5-Chloro-2-nitroaniline
Nitro Reduction Catalytic hydrogenation Raney Ni, hydrazine hydrate, 60–80 °C 5-Chloro-2-aminobenzene
Sulfonylation Sulfonamide formation Phenylmethanesulfonyl chloride, base, 0–25 °C This compound

Q & A

Basic: What are the standard synthetic routes for 5-Chloro-2-phenylmethanesulfonylaniline, and how are intermediates purified?

Methodological Answer:
The compound is typically synthesized via sequential functionalization of aniline derivatives. A common approach involves:

  • Step 1: Chlorination of 2-phenylmethanesulfonylaniline using reagents like SOCl₂ or Cl₂ gas under controlled conditions .
  • Step 2: Separation of positional isomers via column chromatography (silica gel, hexane/ethyl acetate gradient) .
  • Purification: Recrystallization from ethanol/water mixtures to achieve >95% purity, verified by HPLC .

Advanced: How can researchers optimize reaction yields in multi-step syntheses of this compound?

Methodological Answer:
Yield optimization requires addressing:

  • Catalyst Screening: Testing Pd/C or FeCl₃ for selective sulfonylation .
  • Temperature Control: Lowering reaction temperatures (e.g., 0–5°C) reduces side-product formation during chlorination .
  • Kinetic Monitoring: Real-time FTIR or LC-MS tracks intermediate stability, enabling rapid adjustments .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Assigns aromatic proton environments and confirms sulfonyl group attachment (δ 7.8–8.2 ppm) .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ at m/z 262.03) .
  • IR Spectroscopy: Identifies N–H stretches (3300–3500 cm⁻¹) and S=O bonds (1150–1250 cm⁻¹) .

Advanced: How can spectral ambiguities (e.g., overlapping peaks) be resolved in structural analysis?

Methodological Answer:

  • 2D NMR (COSY, HSQC): Resolves overlapping aromatic signals by correlating ¹H-¹³C couplings .
  • Isotopic Labeling: Incorporation of ³⁵S in the sulfonyl group aids in tracking substituent positions .
  • Computational Modeling: DFT-based chemical shift predictions (e.g., Gaussian 16) cross-validate experimental data .

Basic: What methods determine solubility and stability of this compound in aqueous/organic media?

Methodological Answer:

  • Solubility Testing: Shake-flask method with UV-Vis quantification at λ_max ~270 nm .
  • Stability Assessment: Accelerated degradation studies (40°C/75% RH) monitored by HPLC for 14 days .
  • pH-Dependent Stability: Buffered solutions (pH 1–13) reveal decomposition above pH 10 due to sulfonamide hydrolysis .

Advanced: How do electron-withdrawing substituents influence the compound’s photostability?

Methodological Answer:

  • Substituent Effects: The chloro group enhances stability by reducing π→π* transitions, as shown in UV-spectral decay studies .
  • Radical Scavenging: ESR spectroscopy detects ROS (e.g., •OH) under UV light; additives like BHT improve stability .

Basic: What in vitro assays are used to evaluate biological activity?

Methodological Answer:

  • Enzyme Inhibition: Screening against COX-2 or kinases via fluorescence-based assays (IC₅₀ determination) .
  • Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa) at concentrations 1–100 µM .

Advanced: How can structure-activity relationship (SAR) studies guide derivative design?

Methodological Answer:

  • Analog Synthesis: Replace the chloro group with F, Br, or NO₂ to assess electronic effects on bioactivity .
  • 3D-QSAR Models: CoMFA/CoMSIA analyses correlate substituent bulkiness with antimicrobial potency .

Advanced: How should researchers address contradictory data in reaction mechanisms (e.g., competing pathways)?

Methodological Answer:

  • Isotopic Tracing: ¹⁸O labeling distinguishes between SN1 vs. SN2 sulfonylation mechanisms .
  • Kinetic Isotope Effects (KIE): Compare kH/kD to identify rate-determining steps .

Advanced: What computational tools predict binding modes with biological targets?

Methodological Answer:

  • Molecular Docking (AutoDock Vina): Simulates interactions with COX-2 (PDB: 5KIR) .
  • MD Simulations (GROMACS): Assesses binding stability over 100 ns trajectories .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

  • Storage: Amber glass bottles under N₂ at –20°C to prevent oxidation .
  • Waste Disposal: Neutralize with 10% NaOH before incineration .

Advanced: What are the primary degradation pathways under environmental conditions?

Methodological Answer:

  • Photolysis: UV irradiation (254 nm) generates chlorinated byproducts, identified via GC-MS .
  • Biodegradation: Soil microcosm studies show 30% degradation in 30 days, with metabolites analyzed by LC-QTOF .

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